(3S)-1-(4-HYDROXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(4-HYDROXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLIC ACID is a complex organic compound featuring a unique structure that combines a hydroxyphenyl group with a tetrahydropyridoindole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-HYDROXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxyphenyl group and the carboxylic acid functionality. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Hydroxyphenyl Group Introduction: This step often involves electrophilic aromatic substitution, where a hydroxy group is introduced to the phenyl ring.
Carboxylic Acid Formation: The carboxylic acid group can be introduced via oxidation reactions, such as using potassium permanganate or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may utilize flow chemistry techniques to enhance efficiency and scalability. Flow microreactors can be employed to carry out reactions under controlled conditions, improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the indole core, potentially converting it to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the indole core can produce tetrahydroindole derivatives.
Scientific Research Applications
(3S)-1-(4-HYDROXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it has been shown to bind to DNA gyrase and lanosterol-14-alpha demethylase, inhibiting their activity and thus exhibiting antibacterial and antifungal properties . The exact pathways involved may include disruption of DNA replication and interference with sterol biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the hydroxyphenyl group.
Anthranilic acid derivatives: Similar in having a carboxylic acid group attached to an aromatic ring but differ in the overall structure.
Uniqueness
(3S)-1-(4-HYDROXYPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLINE-3-CARBOXYLIC ACID is unique due to its combination of a hydroxyphenyl group with a tetrahydropyridoindole core, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential as a therapeutic agent.
Properties
IUPAC Name |
(3S)-1-(4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-11-7-5-10(6-8-11)16-17-13(9-15(20-16)18(22)23)12-3-1-2-4-14(12)19-17/h1-8,15-16,19-21H,9H2,(H,22,23)/t15-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWUOYUHWJMINH-VYRBHSGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.